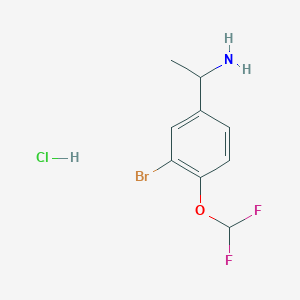
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride
説明
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride (1-(3-Br-4-DFMOP-EA)HCl) is a novel, high-affinity, selective agonist of the muscarinic M1 receptor with potential therapeutic applications. It is a small molecule that has been developed for its ability to modulate the activity of the muscarinic M1 receptor, a G-protein-coupled receptor (GPCR) that is involved in the regulation of various physiological processes, including learning and memory. It has been studied for its potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
作用機序
1-(3-Br-4-DFMOP-EA)HCl binds to the muscarinic M1 receptor, resulting in a conformational change in the receptor. This conformational change leads to the activation of the receptor, which in turn activates downstream signaling pathways. These downstream pathways lead to the regulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(3-Br-4-DFMOP-EA)HCl has been studied for its ability to modulate the activity of the muscarinic M1 receptor. When bound to the receptor, it results in the activation of downstream signaling pathways, which can lead to the regulation of various physiological processes. These processes include learning and memory, as well as the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
実験室実験の利点と制限
1-(3-Br-4-DFMOP-EA)HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the muscarinic M1 receptor, which makes it an ideal tool for studying the activity of the receptor. In addition, it is a small molecule, which makes it easy to synthesize and manipulate. However, it is important to note that 1-(3-Br-4-DFMOP-EA)HCl has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
1-(3-Br-4-DFMOP-EA)HCl has potential for use in the treatment of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Future research should focus on further exploring the potential therapeutic applications of 1-(3-Br-4-DFMOP-EA)HCl, as well as its ability to modulate the activity of the muscarinic M1 receptor. In addition, further research should be conducted to explore the potential side effects of 1-(3-Br-4-DFMOP-EA)HCl, as well as its potential for use in combination with other drugs. Finally, further research should be conducted to explore the potential for 1-(3-Br-4-DFMOP-EA)HCl to be used in the treatment of other conditions, such as depression and anxiety.
科学的研究の応用
1-(3-Br-4-DFMOP-EA)HCl has been studied extensively in laboratory settings. It has been studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. In addition, it has been studied for its ability to modulate the activity of the muscarinic M1 receptor, which is involved in the regulation of various physiological processes, including learning and memory.
特性
IUPAC Name |
1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJCUGLUMBGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
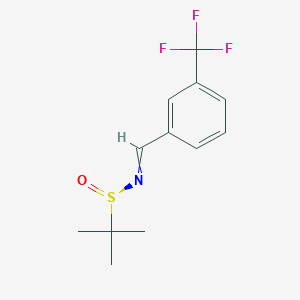
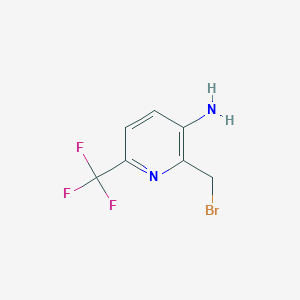


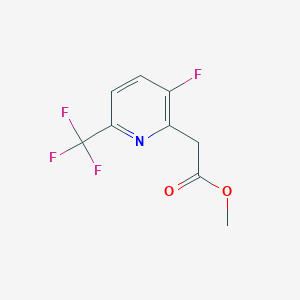
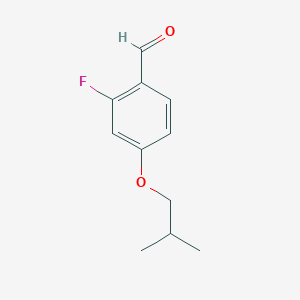

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
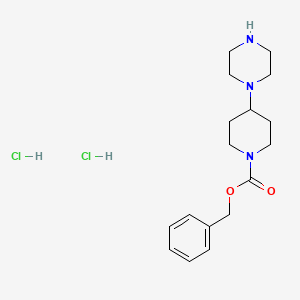

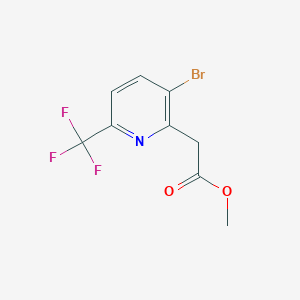
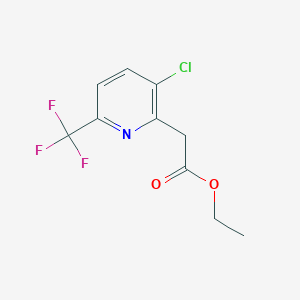
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)